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Compound of Interest

Compound Name: 3-Chloro-6-fluoroisoquinoline

Cat. No.: B1426719

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drug

antiviral effects.[1][2][3] A key strategy for optimizing these molecules is halogenation—the selective introduction of halogen atoms (Fluorine, Chlorine

simple steric alteration; it is a powerful tool to modulate a compound's physicochemical and biological properties.[4]

Halogenation can influence metabolic stability, lipophilicity, and binding affinity to biological targets.[1] For instance, the high electronegativity of fluorin

interactions with enzyme active sites.[4] Furthermore, heavier halogens like chlorine and bromine can participate in halogen bonding, a noncovalent i

This guide provides a comparative analysis of halogenated isoquinolines, supported by experimental data, to elucidate the critical structure-activity re

Comparative Analysis: Halogenation Effects on Biological Activity
The choice of halogen and its position on the isoquinoline ring can dramatically alter the compound's potency and selectivity against different biologic

isoquinolines in key therapeutic areas.

Anticancer Activity: Enhancing Topoisomerase I Inhibition
Indenoisoquinolines are a prominent class of topoisomerase I (Top1) inhibitors, which act by trapping the Top1-DNA cleavage complex, ultimately lead

substituting the electron-withdrawing nitro group with halogens can maintain or even enhance potency while potentially improving the safety profile.[4

A key strategy has been the replacement of a nitro group at the 3-position of indenoisoquinolines with fluorine or chlorine, which are considered meta

modifications can significantly boost the activity of these halogenated analogs.[7] For example, adding a second halogen at the 2-position or fusing a 

activity.[7]

Table 1: Comparative Cytotoxicity of Halogenated Indenoisoquinoline Topoisomerase I Inhibitors

Compound ID Halogen Substitution Modifications Target Enzyme(s)

29 3-Chloro Hydroxyethylaminopropyl side chain TDP1

29 3-Chloro Hydroxyethylaminopropyl side chain TDP2

30 3-Fluoro Hydroxyethylaminopropyl side chain TDP1

30 3-Fluoro Hydroxyethylaminopropyl side chain TDP2

Note: TDP1 and TDP2 are enzymes that repair DNA damage induced by Top1 poisons. Inhibiting these repair enzymes can enhance the efficacy of T

The data indicates that specific side chains, such as the hydroxyethylaminopropyl group, can confer additional inhibitory activity against DNA repair e

[7][8] The slightly higher potency of the fluoro-substituted compound 30 against TDP1 compared to the chloro-substituted 29 highlights the subtle but 

Antimicrobial Activity: Tuning the Spectrum of Action
Halogenation has also proven effective in developing novel isoquinoline-based antimicrobial agents.[9] A study on 1-pentyl-6,7-dimethoxy-1,2,3,4-tetr

could tune the compounds' activity against various bacterial and fungal strains.[9]

The results showed that halogenated phenyl and phenethyl carbamate derivatives exhibited the most remarkable and broad-range bactericidal activit

carbamates 17 (fluoro) and 18 (chloro) were highly effective.[9] For antifungal activity, chlorinated derivatives such as chlorobenzoate ester 10, chloro

greatest potency.[9]
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Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Pyrimido-Isoquinolin-Quinones

Compound ID Halogen Substitution S. aureus (MRSA) S. aureus (MSSA)

33 4-Chloro-phenyl 2 2

34 4-Bromo-phenyl 2 2

35 4-Fluoro-phenyl 2 4

37 3-Bromo-phenyl >32 >32

42 2-Bromo-phenyl 2 4

This data clearly demonstrates a strong positional effect. Compounds with halogen substitutions at the para (4-) or ortho (2-) position of the phenyl rin

(MRSA) and Methicillin-sensitive Staphylococcus aureus (MSSA) than those with meta (3-) substitutions.[10] The similar high potency of the 4-chloro 

halogen is more critical than its size or electronegativity.[10]

Experimental Protocols: A Guide to Evaluating Halogenated Isoquinolines
The validation of any SAR study relies on robust and reproducible experimental protocols. The following are standard, self-validating methodologies f

Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines a compound's cytotoxic effect by measuring the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Principle: The yellow tetrazolium salt (MTT) is converted into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of

Step-by-Step Methodology:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.[11]

Compound Treatment: Prepare serial dilutions of the halogenated isoquinoline derivatives in culture medium. Replace the old medium with 100 µL 

untreated control.[13]

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[11]

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting viability against compou

Causality Behind Experimental Choices:

Why a 96-well plate? It allows for high-throughput screening of multiple compounds and concentrations simultaneously.

Why a vehicle control? To ensure that the solvent used to dissolve the compound (e.g., DMSO) does not have a cytotoxic effect on its own.

Why measure absorbance at 570 nm? This is the wavelength at which the purple formazan product shows maximum absorbance.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) versus necrosis after treatment.[11

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS a

Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and ne
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Step-by-Step Methodology:

Cell Treatment: Treat cells with the isoquinoline derivative at the desired concentration and time.

Cell Harvesting: Harvest both floating and adherent cells and wash them twice with cold PBS.[11]

Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[11]

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11][13]

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.[13]

Causality Behind Experimental Choices:

Why use both Annexin V and PI? This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells 

Why incubate in the dark? The FITC fluorophore is light-sensitive and can photobleach, reducing the signal.

Visualization of Key Concepts and Workflows
Diagrams are essential for visualizing complex relationships and processes in drug discovery.
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Caption: A general workflow for the structure-activity relationship (SAR) analysis of halogenated isoquinolines.
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Caption: Mechanism of Topoisomerase I inhibition by halogenated indenoisoquinolines, leading to cancer cell death.

Conclusion and Future Directions
The strategic halogenation of the isoquinoline scaffold is a highly effective method for modulating biological activity. SAR studies consistently demons

potency and selectivity. For anticancer applications, fluorinated and chlorinated indenoisoquinolines have emerged as potent Top1 inhibitors, with the 

antimicrobial realm, halogenation patterns can be tuned to target specific pathogens, with positional isomers showing markedly different activities.[9][

Future research should focus on exploring the role of less common halogens like bromine and iodine, particularly their capacity for strong halogen bo

medicinal chemistry strategies, such as the addition of side chains that target secondary pathways (e.g., DNA repair enzymes), represents a promisin

novel mechanisms of action.

References
Application Notes and Protocols: Experimental Use of Isoquinoline Derivatives in Cancer Cell Lines - Benchchem. [URL: https://vertexaisearch.clou
redirect/AUZIYQEkuFWYGC6iV6UZAAUJ2ANkVGmrhtQogUprfrbkjTvAo1mfh-5TY31mY_VQMM5iaQfjH1rtEi5Zu42rF-TH7CHAGN4wYb2QAk9Dv
MVE319Vgp4wE6pvR7fsyQQeyE2AUdlXu0dLa2MtA5TnGCs_x_7zPsYdt55dRDULXUAHzIb3ZwscCOLAv-wKse6CK9ZDp4rlHOBfzZnHi72-Jm_FX
Beck, D. E., et al. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. PMC - NIH
redirect/AUZIYQHmh1nt2GWYBFQ2bB3p68SHdqa0qO749TZlDt-i5Lo7FDTjr5NTcyiQ2BPYV5dckK8bFvrM7RrW-ZyJCDQ9ab25aeT386pRR8csl7w
Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons | Request PDF - ResearchGa
redirect/AUZIYQEln5AI8zwobLjMbOstuq-rx7WOdAsISaCzc_tfQu1Yc4qr9FyRFIhxDGGHqnXBqSmvVEsVMqkohytp4gfA-xq-TD12Yfue2hXH532Wo
7pycNHredfdQPqcySPModcfSOhrXX1X4k6n4kOHW-7ePVTQ_vhwgF515Rbyfxc_KCfCyf93ggECbx676HQKSlTgok6EJZPwUrVCXBI6Gfg0Qi6Wy
Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. [URL: https://vertexaisearch.cloud.google.com/grounding-api-
eVFgPUByzZWyVM3VGcq2y5jokrcJng-RzIeD3KaU3DIIBXJSF0ZOerJezaiTVh0CEZWy63Snq82CcZyl9_ieCqV1NntyqQG0l42UKCwe]
Unveiling the Impact of Fluorination: A Comparative Analysis of 5,6-Difluoroisoquinoline and Isoquinoline's Biological Activ - Benchchem. [URL: http
redirect/AUZIYQGBi11ufC_19wIhoN4veHe3U6ZTNM6C36P1MEDmlkr_J_D03xU2f6x-
yPE6HVu9rKblSXgSDzuiJMomEdy5mDxuht5w4uhD3yRxoUwRdqRjXUs4Zl_NNw2hQb2Wz7oFZoMpke_V4hZU7BPef6HvPMYxTLJx1UEkdkB412
nzvXoM8SdGVm0U-Up-AiOPJS5geQnkBtlfSIOhS5eLJoEus78wU68nsrZoyP]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1426719?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/23601815/
https://www.mdpi.com/1424-8247/16/11/1621
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - ChemRxiv. [URL: https://verte
redirect/AUZIYQHe7ixoqJZjggCLrWqeyBO2GAUNV6lfwKfbYqHwJfqALvpCim4v5QhhV1YfW9HYQCEMOe2yqPs9S-jfgEgBO8wxNukOfBPJQAeZJ
0g4EGkRTvCVzWUBKMZKNIjfdWNYfnAsswIJdna5tVUpXMyLkbqz6eyPVX6c4r9nJkeifiZSymegKXIfzEM_MGOKadPlmlW_qn3G7SKDS1fclwYF5y
KY1WdgJ9sSeEHWg3MPDZypugLw1tTUyXdACfre8lmW8WvUe717xRi8_1F_HQDmHwqvJtTTfilcUUIEjAVOz-cfEzQQf8b5sin6vD_4OSzd-p7O1LK
Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) - PubMed. [URL: https://vertexaisea
redirect/AUZIYQE2gyUizGkp2v61eNvudk_SBiukLaiLTMk_uGrRG6gM0mHLtRY0MUy7Nrw-1FPzs2C-1xxE1fZLUYal82rw4qZCvmc32x3shLzLZwZ
Fluorinated vs. Non-Fluorinated Isoquinolines: A Comparative Analysis for Drug Development - Benchchem. [URL: https://vertexaisearch.cloud.goo
redirect/AUZIYQGd1dfV8hMKli4ccZUJdAFwmRuhM19XJvi1e0YR9x6pc9CYsv3ln1nggKJh_jC3uSHsmM55xK1SxKxfHhdXV1Cba8t30W8eZ-
b7qhGQdyQDFnT8IDQCtodXlMfI4v7bHUn20m1VT_pTfLO2xFM5mMGTzLrjGH5MaHL9fPNkIrTMcrQRp6rjeKP6yz2_2Q0uSZ0_KC_l9-ebLiCNzoe
Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [URL: https://vertexaisearch.cloud.google.com/grounding-ap
redirect/AUZIYQF0M1R0qhOtVps2OzNj7ICHXZQfSTtc7n5Ps805LvmnFXBSouKtYBVePq-1uQ7Icfgn2q4FwEIIe7_EXxeFzVI7Ij-UpEWjNVYoptUPL
Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.co
redirect/AUZIYQHXRxCcDyQUrLYcxHiDxILvDDXy46SXgArx3ZTHFThG3xKnaI0LgI2NMR-
AXuAuthRYKXswUWRQHMymCz_uzA__aqUn4YHf63iSDIZarIoraxdy4DF3MqDFYcPe8HeEniG9o0HL1wDKKdI2nk07hezM225M2t9uN8y7qpoNub
bVIBJaNBuIqpSw7teTF8FZ_nYBavwLjcdmTchsAfyUlWfe_N]
structures of the halogenated compounds and their inhibition on human... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/groundin
redirect/AUZIYQGDjU4NIoWz7zTyGzNa24feNdur9754t_JlN7nifOd5Hae_rJgrdlIGMqNpOO0LGtl9R_Ahh57K7z8EWvMXt1S4l0NZL_Vuny9oM4YPX
kXCF9Q1ISkmEYBz_rEh82oe-i5F5zt5zP2ozWkEIjNRV8jhXHWmMrnL0bQK1184ZY4UbxbR6Ie0HpMKZS9OL0vlrqGXpAUfxk=]
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. [URL: https://vertexais
redirect/AUZIYQG0cKpaskAfJLXztSosD3LlKL_X1yOowG5Y6Ma_InrT_jw5jRXCw9o3CHOSohxBUKhq-pbX2IVBG7qWjOrJcUV98Udec37i0Sms_y
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/gr
OJ8QsjF20QDXqyQz1gLp4_BqrYFNJUFp4WTbuK397-dmjf2CRl3y6-xsCxVOTgLYpAnTgEIE9YwigkTNZucp-hjIf7YB5zJWfE_SKw2-eGZNEgicFF3
gggn02N8gUUpjOwxygf_5-70PerSqtpkEvM2Bkx9CH0_UQSUE5DQWWJXq964lCYpUvYwkITv6Q-Di3yzYKW9Z2XeRwJoxWTz7OueLv5kqkMPH9
ogxX6f_0O4AO14UepRzT85e_mAbVOEbUOWB3CKQAEFsQuh9ynR1Y0ev3WUPlLF_bNv4lFE-iDDYOMDoMKt21gJV00SiYWAZwmAu7KS28we
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. [URL: https://vertexaisearch.cloud.google.
Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding
Za1VFl0jQ4Iv_oDO0vWiz1lRSXaqbuKmoFbzPvKVRUZsEqZK4KAMzFGhEb6jnRwFqfDhfNCNKIs5UsAtHUg4F0Hc5OoFQnZ4aUkxozW-qqeO6wF
Synthesis, reactivity and biological evaluation of novel halogenated tripentones - PubMed. [URL: https://vertexaisearch.cloud.google.com/groundin
redirect/AUZIYQFxPYPejUYoWnZK33pKv6C4w4rcCcu7XdYoynHWtXuniSC0R8XTbU2aaQuZYmmf0japiUD02Y0pRsXXNgKMtxfy8xeLolRHhL6zv
Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [URL: https://vertexaisearch.cloud.google.com/groundin
P6TmtHtbkMc3iywB_dW7xhvPKeixNKCuCtBGjO8sSWtv9j0OwM5v1nU1LseBUZegwTbwooHlIiwosqMP6q_WsUXwkmuhYriYabJaoUyWIY49s_mZ
Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists - Resea
redirect/AUZIYQHTsOo05DrsNc81SmLvVxKAHBiA7Ovl8OlLfXu17NGkpEwtpG9kDdLSNzIJNo4wkbDDU2QoRKBV0cUTcufZdx7A_OQrPuLym-AU
qwLL6tD3nFnSOLou_yFxmwKbSDuSfmOwhsfoRNouWbEYB5TiMlhxJPeTQLszegwShFGTzA5UXDaM5bPJIvl9nkURHxntvV1C7FtKZhNvkD2_lXh
2C4_RgN6_1SZjILzpQCnxWzc8wlN47eTHfA==]
Novel isoquinoline derivatives as antimicrobial agents - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjD
R9cr04FreRkAjA5V4RlF17W-2GfrVFw5XOQFIlQ1OwNMGUTA4L2mcl9Y7O7eNr5RcC794kYHcBGK]
QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus
redirect/AUZIYQE2Q2Xm31KV_K3zN7m5MKzpJkcmMsWZcrhT4tUyth37JGOUKcpYRTVlCfRWYQzJGt9beunLmLV1d6-1ovRWE6z51Wm14iOliXA
Summary of antimicrobial activity of some classes of isoquinoline. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-re
m_ASjw-dH2GoxF7o9sF5PZlTHVzTBYm1d9eutPZEUBDhpi9VeMxH6Bzr1jwDKkC9nvF0TVTHxKS-GoR1dL3tcTVmC1qIndZwbALv9WOmKfMX-
GWx8cQArkVdaDzfNr39lDthXSU2z85lrqMimRG0RxJnScLTK_eGCPmKUYaApX2mN8mU5Gyylhi]
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI
redirect/AUZIYQGmRCg6rmegWJDREaFhn4-_NzgRrRcIHia94AQrEGe2UXAV3cc79WqlkpEPtX03jnvHwpzWV6zJ7ItRTLhnZ5VO6J5HL3_S3Krms
Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed. [URL: https://vertexaisearch.cloud.googl
redirect/AUZIYQEP_RrJ0BVN0lztLlNgZcfwGVr3ek_mOCfqRRSVsvjB6wsoP3RIaxcIvQ1W1cXpCsFHSujG6DL7XZABGgFQ6nLgNLNIbSziYYg5aU
Novel isoquinoline derivatives as antimicrobial agents | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-ap
4RrToq07f2dafcYY_veJ4O6bLrGLbHcMqT_T9S5J98ABprRbbjU7fmrNrAJfaF1uoHLRpie2e3QrIEr__Xin2qoBjVlQxs6lKY24L2bS3GAaEqIW0JeO-jv
iIenwuHkfAEbYQTI0BpR6pubbTBGfXS2Pfq0gNCt0W4xzcQuqhvWXJJyxvwLMfQbt4HOe96ZvUSyyi3OQ-5iNVw==]
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial A
redirect/AUZIYQGRoeXQax80PtueSJFqth_LWKubWs_vwULTjQGgDFxH1FuFQ3TIAwG-wlATp82j0xgZEXaJ9nfPgYePoxLBcTKtyYVQJR00IW7Ke

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1426719?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. mdpi.com [mdpi.com]

3. researchgate.net [researchgate.net]

4. pdf.benchchem.com [pdf.benchchem.com]

5. researchgate.net [researchgate.net]

6. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.g

8. researchgate.net [researchgate.net]

9. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

10. mdpi.com [mdpi.com]

11. pdf.benchchem.com [pdf.benchchem.com]

12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

13. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Introduction: The Strategic Role of Halogenation in Isoquinoline Scaffolds]. BenchChem, [2026]. [Online PDF]
relationship-sar-of-halogenated-isoquinolines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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